molecular formula C10H12 B3425217 2,3-Dimethylstyrene CAS No. 40243-75-2

2,3-Dimethylstyrene

Cat. No. B3425217
CAS RN: 40243-75-2
M. Wt: 132.20 g/mol
InChI Key: HLOUDBQOEJSUPI-UHFFFAOYSA-N
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Description

2,3-Dimethylstyrene is an organic compound with the molecular formula C10H12 . It is also known by other names such as 1,2-Dimethyl-3-vinylbenzene, 1-ethenyl-2,3-dimethylbenzene, and Benzene, 1-ethenyl-2,3-dimethyl- . The average mass of 2,3-Dimethylstyrene is 132.202 Da .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylstyrene consists of a benzene ring substituted with a vinyl group and two methyl groups . The IUPAC Standard InChIKey for 2,3-Dimethylstyrene is HLOUDBQOEJSUPI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-Dimethylstyrene has a molecular weight of 132.2023 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

2,3-Dimethylstyrene is a chemical compound with the formula C10H12 . It’s also known as 1,2-Dimethyl-3-Vinylbenzene . This compound is used in various scientific fields, but specific applications are not readily available in the sources I have access to.

2,3-Dimethylstyrene is a chemical compound with the formula C10H12 . It’s also known as 1,2-Dimethyl-3-Vinylbenzene . This compound is used in various scientific fields, but specific applications are not readily available in the sources I have access to .

2,3-Dimethylstyrene is a chemical compound with the formula C10H12 . It’s also known as 1,2-Dimethyl-3-Vinylbenzene . This compound is used in various scientific fields, but specific applications are not readily available in the sources I have access to .

Safety And Hazards

2,3-Dimethylstyrene is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-ethenyl-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOUDBQOEJSUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865381
Record name 1-Ethenyl-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylstyrene

CAS RN

27496-76-0, 27576-03-0, 40243-75-2
Record name Vinylxylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ethenyl-, dimethyl deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethenyl-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040243752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylxylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
X Yang, H Zhu, G Gao, C Han, J Wang, J Liu, H Lu… - Catalysis letters, 2014 - Springer
The Pt, Au and Pd catalysts supported on zirconia were prepared by the colloid deposition method. The catalytic activities of the catalysts for the hydrochlorination of 4-phenyl-1-butene …
Number of citations: 4 link.springer.com
PP Gaspar, JP Hsu, S Chari, M Jones Jr - Tetrahedron, 1985 - Elsevier
The evolution of mechanistic ideas about the phenylcarbene rearrangement has been reviewed, and three closely linked problems have been identified toward whose solution this …
Number of citations: 84 www.sciencedirect.com
TF Woloszyn, PC Jurs - Analytical Chemistry, 1993 - ACS Publications
Regression equations that model the gee chromatographic retention behavior of hydrocarbons found In complex petrochemical mixtures were developed for two different stationary …
Number of citations: 62 pubs.acs.org
JW De Leeuw, EWB De Leer, JSS Damste… - Analytical …, 1986 - ACS Publications
The use of flash evaporation and pyrolysis gas chromatography-mass spectrometry as a fast screening procedure for anthropogenic substances in environmental samples Is …
Number of citations: 60 pubs.acs.org
YX Zhang, KJ Bian, RX **, C Yang… - Chemical …, 2021 - pubs.rsc.org
Efficient copper-catalyzed 1,2-difunctionalization of alkenes with commercially available BrCH2Cl as a chloromethylating source was carried out, in which mild conditions, high reactivity…
Number of citations: 6 pubs.rsc.org
JS Sinninghe Damsté, JW de Leeuw… - Analytical …, 1986 - dspace.library.uu.nl
The use of flash evaporation and pyrolysis gas chromatography- mass spectrometry as a fast screening procedure for anthropogenic substances In environmental samples is …
Number of citations: 2 dspace.library.uu.nl
TO Munson, KD Sam, A ter Halle - Applied Pyrolysis Handbook, 2007 - books.google.com
The stated purpose for this Applied Pyrolysis Handbook includes “to be a practical guide to the application of pyrolysis techniques to various samples and sample types.” The subset of …
Number of citations: 3 www.google.com
RL Tanner, GY Markovits, EM Ferreri… - Analytical …, 1986 - ACS Publications
A methodfor the determination of hydrogen peroxide In the ambient atmosphere Is described, using bnplnger or diffusion scrubber collection of H202 with aqueous-phase analysis by …
Number of citations: 89 pubs.acs.org
J Chen, S Chen, X Xu, Z Tang, CT Au… - The Journal of Organic …, 2016 - ACS Publications
We describe here an efficient route for the synthesis of (Z)-vinylic sulfides 3 via the highly regio- and stereoselective coupling of (Z)-1,2-bis(aryl(alkyl)thio)alkenes and Grignard reagents …
Number of citations: 52 pubs.acs.org
FWW Eastwood - Gas Phase Reactions in Organic Synthesis, 1997 - books.google.com
This chapter is concerned with the chemistry of hydrocarbon species and of oxygen containing compounds formed in the gas phase generally at high temperatures either using flow …
Number of citations: 1 www.google.com

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